

1-Bromo-2,3-dichlorobenzene-d3 chemical properties

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Compound of Interest

Compound Name: 1-Bromo-2,3-dichlorobenzene-d3

Cat. No.: B572172

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Technical Guide: 1-Bromo-2,3-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and safety information for **1-Bromo-2,3-dichlorobenzene-d3**. This deuterated aromatic compound serves as a valuable tool in quantitative analysis, particularly in the fields of pharmaceutical research and environmental science.

Chemical and Physical Properties

1-Bromo-2,3-dichlorobenzene-d3 is the isotopically labeled form of 1-Bromo-2,3-dichlorobenzene, where three hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution results in a higher molecular weight, which is crucial for its primary application as an internal standard in mass spectrometry-based analytical techniques.

Table 1: Chemical and Physical Properties

Property	1-Bromo-2,3-dichlorobenzene-d3	1-Bromo-2,3-dichlorobenzene (Non-deuterated)
CAS Number	1219805-59-0[1]	56961-77-4[2]
Molecular Formula	C ₆ D ₃ BrCl ₂ [1]	C ₆ H ₃ BrCl ₂ [2]
Molecular Weight	228.92 g/mol [1]	225.89 g/mol [2]
Appearance	Light yellow crystalline flakes[3]	Light yellow crystalline flakes[3]
Melting Point	Not explicitly available for d3; 58-61 °C for non-deuterated[3]	58-61 °C[3]
Boiling Point	Not explicitly available for d3; 243 °C @ 765 mmHg for non-deuterated[3]	243 °C @ 765 mmHg[3]
Water Solubility	Insoluble (inferred)	Insoluble[3]
Storage	Store at room temperature[1]	Ambient temperatures[3]

Synthesis

A specific, publicly available synthesis protocol for **1-Bromo-2,3-dichlorobenzene-d3** is not readily found in the literature. However, its synthesis would conceptually involve two key stages: the synthesis of the non-deuterated 1-Bromo-2,3-dichlorobenzene and the subsequent introduction of deuterium atoms.

2.1. General Synthesis of 1-Bromo-2,3-dichlorobenzene

The synthesis of various isomers of bromodichlorobenzene typically involves the halogenation of a substituted benzene ring. For instance, the bromination of dichlorobenzene in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride can yield a mixture of bromodichlorobenzene isomers.[4] The separation of the desired 2,3-dichloro isomer would then be achieved through techniques like fractional distillation or crystallization.

2.2. General Deuteration Methods

The introduction of deuterium atoms onto an aromatic ring can be achieved through several methods, including:

- Acid-catalyzed hydrogen-deuterium exchange: This involves reacting the aromatic compound with a deuterated acid (e.g., D_2SO_4) in a deuterated solvent (e.g., D_2O).
- Metal-catalyzed deuteration: Using a metal catalyst (e.g., palladium on carbon) and a deuterium source (e.g., D_2 gas) to facilitate the exchange of hydrogen for deuterium atoms.

The specific conditions for the deuteration of 1-Bromo-2,3-dichlorobenzene would need to be optimized to achieve the desired level of isotopic enrichment.

Analytical Applications and Experimental Protocols

The primary application of **1-Bromo-2,3-dichlorobenzene-d3** is as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5] Its chemical similarity to the non-deuterated analyte ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations and improving the accuracy and precision of the measurement.^[6]

3.1. Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This protocol provides a general workflow for the quantification of a target analyte using **1-Bromo-2,3-dichlorobenzene-d3** as an internal standard.

3.1.1. Materials and Reagents

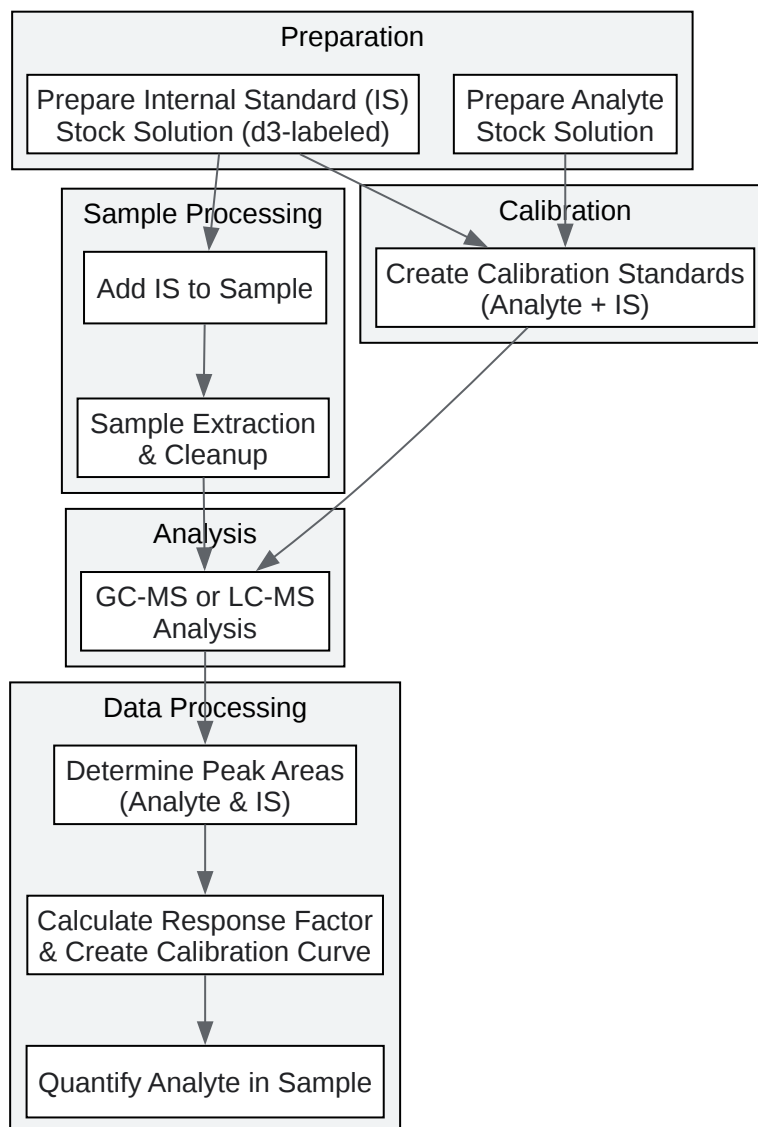
- Target analyte standard
- **1-Bromo-2,3-dichlorobenzene-d3** (internal standard)
- High-purity solvent (e.g., hexane or ethyl acetate)
- Sample matrix (e.g., soil extract, water sample)
- GC-MS system with an appropriate capillary column

3.1.2. Procedure

- Preparation of Stock Solutions:
 - Prepare a stock solution of the target analyte in the chosen solvent at a known concentration (e.g., 1 mg/mL).
 - Prepare a stock solution of **1-Bromo-2,3-dichlorobenzene-d3** in the same solvent at a known concentration (e.g., 1 mg/mL).
- Preparation of Calibration Standards:
 - Create a series of calibration standards by spiking a known volume of the analyte stock solution into a constant volume of the internal standard solution and diluting with the solvent. This results in calibration standards with varying analyte concentrations but a constant internal standard concentration.
- Sample Preparation:
 - To a known volume or weight of the sample, add a precise volume of the **1-Bromo-2,3-dichlorobenzene-d3** stock solution.
 - Perform the necessary extraction and cleanup procedures for the sample.
- GC-MS Analysis:
 - Inject the prepared calibration standards and samples into the GC-MS system.
 - The GC will separate the analyte and the internal standard based on their boiling points and interactions with the column.
 - The MS will detect and quantify the ions of both the analyte and the internal standard.
- Data Analysis:
 - For each injection, determine the peak area of the target analyte and the internal standard.

- Calculate the response factor (RF) for each calibration standard using the formula: $RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)$
- Create a calibration curve by plotting the area ratio ($Area_analyte / Area_IS$) against the concentration of the analyte.
- Determine the concentration of the analyte in the samples by using the area ratio from the sample injection and the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

Workflow for Quantitative Analysis using 1-Bromo-2,3-dichlorobenzene-d₃ as an Internal Standard

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Caption: A logical workflow for quantitative analysis using an internal standard.

Spectroscopic Data

While specific spectra for **1-Bromo-2,3-dichlorobenzene-d3** are not widely published, the spectroscopic data for the non-deuterated analog can provide valuable reference information.

Table 2: Spectroscopic Data for 1-Bromo-2,3-dichlorobenzene

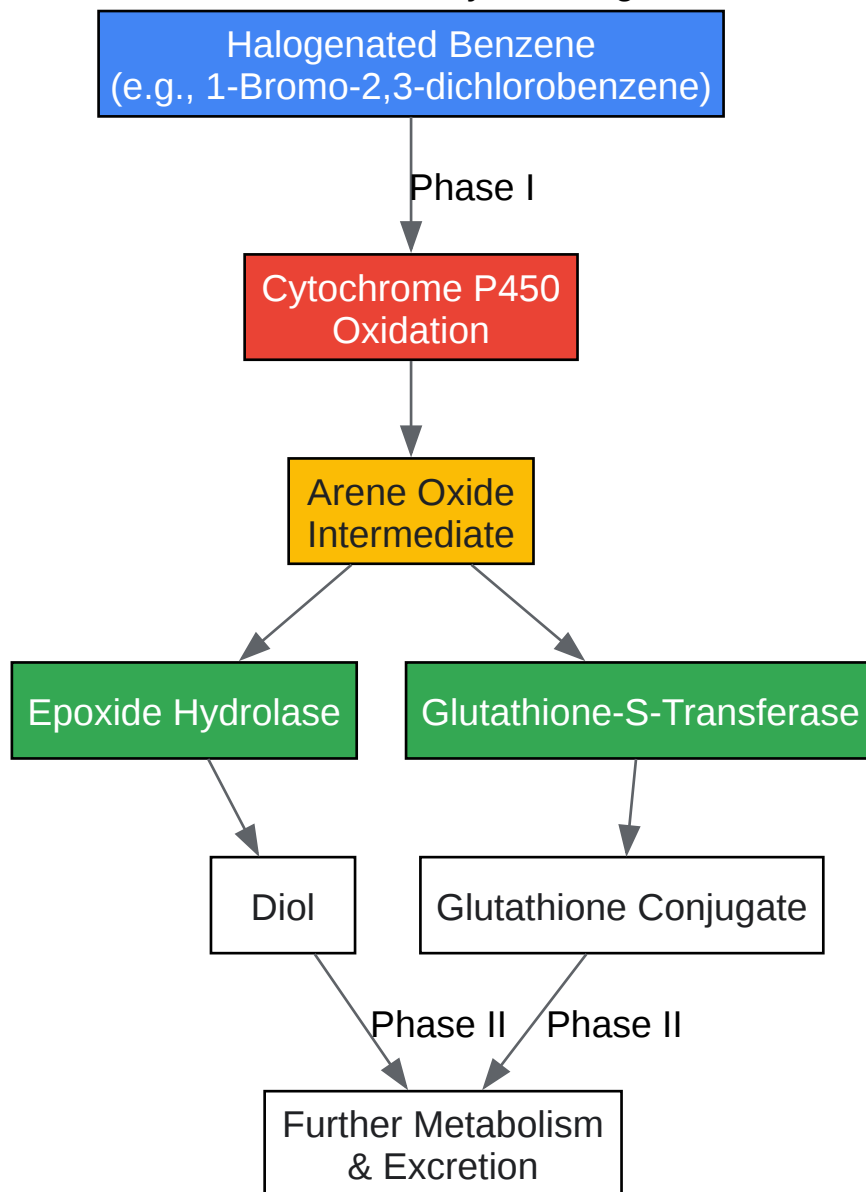
Technique	Key Features
^1H NMR	Spectral data is available in various databases.
^{13}C NMR	Spectral data is available in various databases.
Mass Spectrometry (GC-MS)	The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[2]
Infrared (IR) Spectroscopy	IR spectra are available for the non-deuterated compound.

Potential Metabolic Pathways

Specific metabolic studies on 1-Bromo-2,3-dichlorobenzene are limited. However, the metabolism of halogenated benzenes, in general, involves several key enzymatic transformations. The primary pathway for the breakdown of such compounds in biological systems is through oxidation by cytochrome P450 enzymes, followed by conjugation and excretion.

Hypothesized Metabolic Pathway of Halogenated Benzenes

Generalized Metabolic Pathway of Halogenated Benzenes



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Caption: A generalized metabolic pathway for halogenated benzenes.

Under aerobic conditions, microorganisms can also degrade dichlorobenzenes, often initiated by oxygenase enzymes.[7] Anaerobic biodegradation through reductive dechlorination has also been observed for higher chlorinated benzenes.[7]

Safety and Handling

The safety data for 1-Bromo-2,3-dichlorobenzene provides guidance for handling its deuterated analog.

Table 3: Hazard Information for 1-Bromo-2,3-dichlorobenzene

Hazard	Description
GHS Pictograms	Warning
Hazard Statements	H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/eye protection/face protection. [2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

6.1. Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

6.2. Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Always consult the SDS for the most up-to-date safety and handling information before working with any chemical.

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References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. 1-Bromo-2,3-dichlorobenzene | C₆H₃BrCl₂ | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. microbe.com [microbe.com]
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